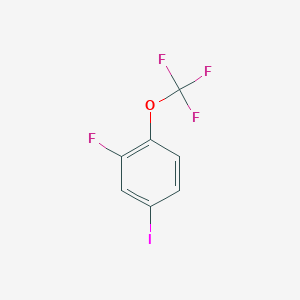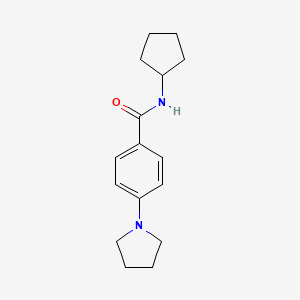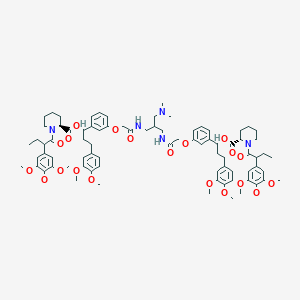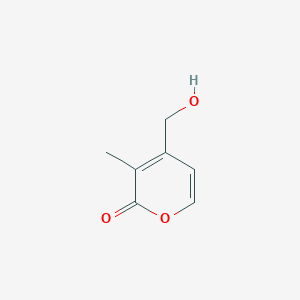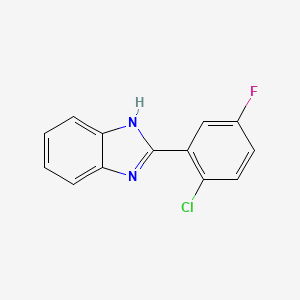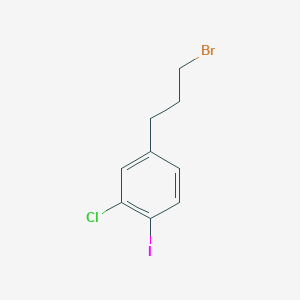
1-(3-Bromopropyl)-3-chloro-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-chloro-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-3-chloro-4-iodobenzene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable benzene derivative. For instance, starting with 4-iodo-3-chlorobenzene, a bromopropyl group can be introduced via a nucleophilic substitution reaction using 1,3-dibromopropane under appropriate conditions . The reaction typically requires a solvent such as xylene or toluene and may be facilitated by microwave irradiation to achieve high yields and purity .
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-3-chloro-4-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding benzoic acid derivatives.
Common reagents used in these reactions include strong bases like potassium tert-butoxide for elimination reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-chloro-4-iodobenzene has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-3-chloro-4-iodobenzene exerts its effects depends on the specific context in which it is usedThe molecular targets and pathways involved vary depending on the specific application, but they often include key enzymes and receptors involved in metabolic and signaling pathways .
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-3-chloro-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-3-chlorobenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Iodo-3-chlorobenzene: Lacks the bromopropyl group, limiting its use in certain synthetic applications.
1-(3-Bromopropyl)-4-chlorobenzene: Similar structure but with different positioning of the chlorine atom, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of halogen atoms and the bromopropyl group, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C9H9BrClI |
|---|---|
Peso molecular |
359.43 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)-2-chloro-1-iodobenzene |
InChI |
InChI=1S/C9H9BrClI/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6H,1-2,5H2 |
Clave InChI |
KFAKRPBFDXZIDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCBr)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069229.png)
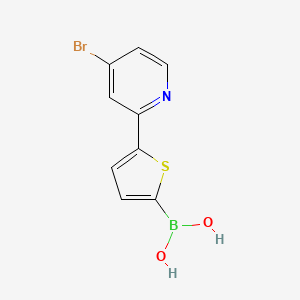
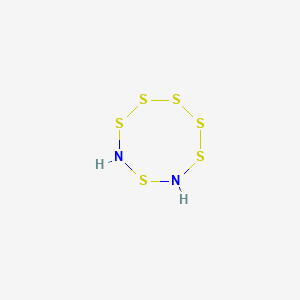
![(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one](/img/structure/B14069250.png)
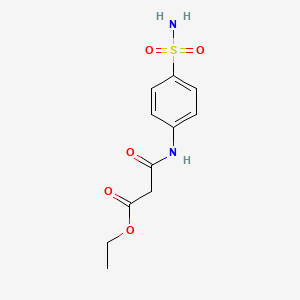
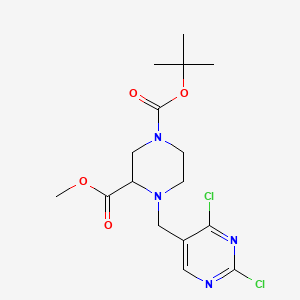
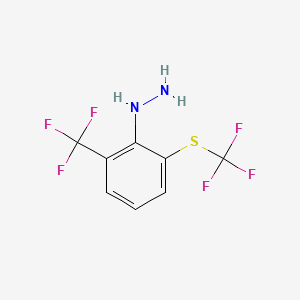
![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)
![[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069269.png)
